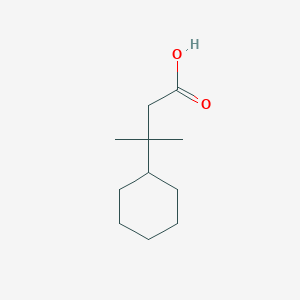

3-Cyclohexyl-3-methylbutanoic acid

Overview

Description

3-Cyclohexyl-3-methylbutanoic acid is a chemical compound with the CAS Number: 4094-63-7 . It has a molecular weight of 184.28 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20O2/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 57-58 degrees Celsius .Scientific Research Applications

Role in Aroma Compounds

3-Cyclohexyl-3-methylbutanoic acid and related hydroxy acids are significant in the formation of wine and other alcoholic beverages' aroma. The presence of such compounds in varying concentrations influences the sensory effects, contributing to the complexity of aromas in these beverages. Notably, these compounds are not found in distilled spirits but are present in beers and unfermented grape derivatives, indicating their role in fermentation and aroma development processes (Gracia-Moreno et al., 2015).

Influence on Food Flavors

In the context of food flavors, particularly in fruits like apples, the balance between 3-methyl-branched and 2-methyl-branched compounds is crucial. These compounds, including 3-methylbutanoic acid, are key to defining the genuine flavors of fresh and processed fruits, indicating the importance of branched fatty acids in the food industry (Schumacher et al., 1998).

Plant Growth Stimulation

Certain cyclohexyl compounds, including those similar in structure to this compound, have been shown to stimulate plant growth. Specifically, compounds like cyclohexanecarboxylic and cyclohexylacetic acids have been found to significantly increase pod production in plants, suggesting potential agricultural applications (Wort & Patel, 1974).

Enzymatic Reactions and Flavor Development

Research into the microencapsulation of cell-free extracts, including enzymes that produce compounds like 3-methylbutanoic acid, demonstrates the potential for using heterogeneous enzyme systems and cofactor recycling in flavor development for food products such as cheese. This approach highlights the innovative applications of these compounds in enhancing food flavors through biotechnological methods (Braun & Olson, 1986).

Safety and Hazards

Mechanism of Action

Target of Action

Many organic compounds like “3-Cyclohexyl-3-methylbutanoic acid” interact with various enzymes or receptors in the body. The specific targets would depend on the structure of the compound and its physicochemical properties .

Mode of Action

The interaction between an organic compound and its target often results in a change in the conformation or activity of the target, which can lead to a physiological response .

Biochemical Pathways

Organic compounds can participate in or interfere with various biochemical pathways. For example, they might inhibit or activate enzymes, bind to receptors, or serve as substrates for metabolic reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the physiological characteristics of the organism. Factors such as solubility, stability, and molecular size can influence how a compound is absorbed, distributed, metabolized, and excreted .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely, depending on the specific targets and pathways involved. Effects can range from changes in gene expression to alterations in cellular signaling or metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .

Properties

IUPAC Name |

3-cyclohexyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXGQIWLPQIURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

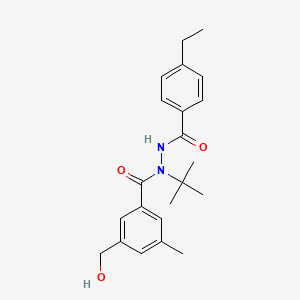

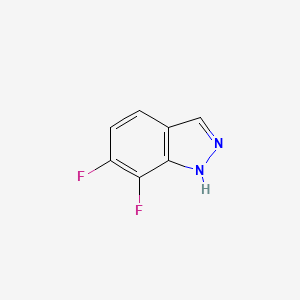

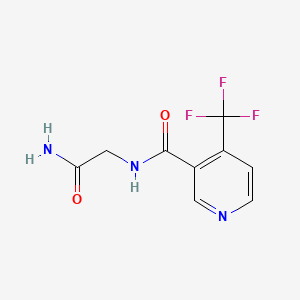

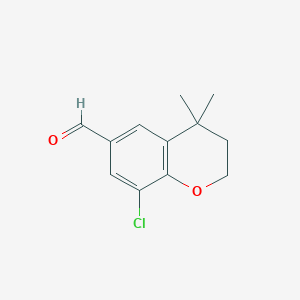

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.